molecular formula C18H19N3O3 B2928239 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 167410-63-1

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No. B2928239
M. Wt: 325.368
InChI Key: ZEBFLWZYDDDVIL-UHFFFAOYSA-N
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Description

“6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine” is a potent inhibitor of the epidermal growth factor receptor erbB1 . It has been used in the synthesis of various derivatives that have been evaluated for their anticonvulsant activity .

Scientific Research Applications

Antimalarial Activity

  • Research Application : Synthesis and evaluation of antimalarial drugs.
  • Details : Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibited promising antimalarial drug lead characteristics (Mizukawa et al., 2021).

Imaging in Cancer Research

  • Research Application : Positron Emission Tomography (PET) imaging.
  • Details : N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a high-affinity inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), was synthesized for use in PET imaging to study cancer (Holt et al., 2006).

Anti-tubercular Activity

  • Research Application : Development of novel anti-tubercular agents.
  • Details : Compounds like 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showed significant activity against Mycobacterium tuberculosis. Key structural features for Mtb inhibition were identified, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring (Asquith et al., 2019).

Vascular Endothelial Growth Factor Inhibition

  • Research Application : Inhibition of angiogenesis and tumor growth.
  • Details : ZD6474, a compound structurally related to 6,7-dimethoxyquinazoline, was found to inhibit the kinase insert domain-containing receptor/vascular endothelial growth factor receptor (VEGFR) 2 tyrosine kinase activity, thereby inhibiting angiogenesis and tumor growth (Wedge et al., 2002).

Anti-tubercular Agents

  • Research Application : Synthesis of anti-tubercular compounds.
  • Details : Various quinazoline derivatives, including 6,7-dimethoxyquinazolines, demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).

Antitumor Activity

  • Research Application : Development of novel anticancer agents.
  • Details : N-methyl-4-(4-methoxyanilino)quinazolines were explored as potent apoptosis inducers in cancer research. Substitutions at various positions of the quinazoline ring were found to influence potency (Sirisoma et al., 2010).

Novel Quinazoline Derivatives for Pharmacological Screening

  • Research Application : Synthesis and screening of novel quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory activities.
  • Details : The study synthesized various quinazoline-4-one/4-thione derivatives and evaluated them for their therapeutic properties. Some compounds showed promising antimicrobial and anti-inflammatory activities (Dash et al., 2017).

Future Directions

The future research directions for “6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine” and similar compounds could involve further exploration of their anticonvulsant activity, as well as their potential use in the treatment of various types of cancer . Additionally, more research could be done to fully understand their mechanism of action and to optimize their properties for therapeutic use.

properties

IUPAC Name

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFLWZYDDDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

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